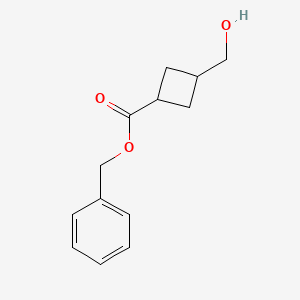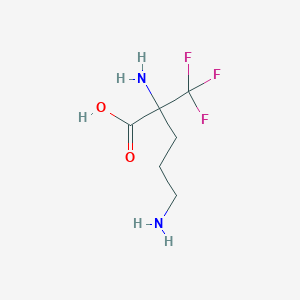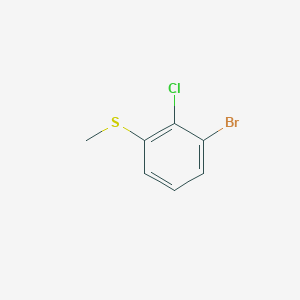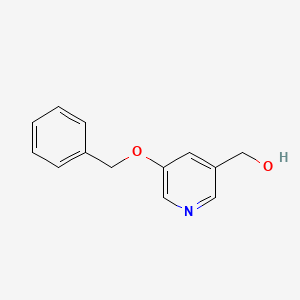
Undecyltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyltriethoxysilane is an organosilane compound with the molecular formula C17H38O3Si.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Undecyltriethoxysilane can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS) in the presence of a catalyst. The reaction typically involves the use of an acid or base catalyst to facilitate the hydrolysis of TEOS, followed by the condensation of the resulting silanol groups to form the siloxane bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper nanoparticles. This method allows for the selective synthesis of triethoxysilane and tetraethoxysilane, which can then be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Undecyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application in surface modification and the formation of self-assembled monolayers.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Can occur with various nucleophiles, leading to the formation of different functionalized silanes.
Major Products: The primary products formed from these reactions include siloxane polymers and functionalized silanes, which are used in various applications such as coatings, adhesives, and sealants .
Aplicaciones Científicas De Investigación
Undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a surface modifier to create hydrophobic surfaces.
Biology: Employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of undecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which then undergo condensation to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts hydrophobic properties to surfaces. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on substrates, leading to the formation of strong covalent bonds .
Comparación Con Compuestos Similares
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Octadecyltrimethoxysilane: Used for preparing hydrophobic coatings and self-assembled monolayers.
11-Amino Undecyl Triethoxy Silane: Utilized in scientific research for surface modification and as a building block for various applications.
Uniqueness: Undecyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring surface modification and the formation of stable siloxane networks.
Propiedades
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














